molecular formula C13H9N5S B11046819 Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-

Quinoline, 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-

Cat. No.: B11046819
M. Wt: 267.31 g/mol
InChI Key: IBKOUTLALFCDLK-UHFFFAOYSA-N
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Description

3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-quinolinecarboxaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired triazolothiadiazole ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the quinoline ring.

Scientific Research Applications

    Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and antiviral activities. It has been studied as a potential inhibitor of various enzymes and receptors.

    Materials Science: Due to its unique structural properties, the compound is investigated for use in the development of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: The compound’s stability and reactivity make it suitable for use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazolothiadiazine core but lacks the quinoline moiety.

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents.

    Thiadiazole derivatives: Compounds with the thiadiazole ring but different fused ring systems.

Uniqueness

3-METHYL-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its combination of triazole, thiadiazole, and quinoline rings, which confer distinct pharmacological and chemical properties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse activities compared to its analogs .

Properties

Molecular Formula

C13H9N5S

Molecular Weight

267.31 g/mol

IUPAC Name

3-methyl-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H9N5S/c1-8-15-16-13-18(8)17-12(19-13)11-7-6-9-4-2-3-5-10(9)14-11/h2-7H,1H3

InChI Key

IBKOUTLALFCDLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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